1,2-Dichlorooctane
Overview
Description
1,2-Dichlorooctane is an organic compound with the molecular formula C₈H₁₆Cl₂. It is a colorless liquid with a pungent odor. This compound is primarily used as an organic solvent in chemical laboratories for dissolving and extracting organic compounds .
Preparation Methods
1,2-Dichlorooctane can be synthesized through the direct reaction of octene with chlorine gas. This reaction requires appropriate temperature and pressure conditions and the use of a catalyst to facilitate the reaction . Industrial production methods typically involve similar processes but on a larger scale, ensuring the efficient and safe handling of reactants and products.
Chemical Reactions Analysis
1,2-Dichlorooctane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide or potassium hydroxide.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: Although less common, it can be involved in oxidation and reduction reactions under specific conditions.
Scientific Research Applications
1,2-Dichlorooctane is used in various scientific research applications:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It can be used in studies involving the extraction of organic compounds from biological samples.
Industry: Utilized in the production of other chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,2-Dichlorooctane involves its interaction with molecular targets through its chlorine atoms. These interactions can lead to the formation of new chemical bonds or the breaking of existing ones, depending on the reaction conditions and the presence of other reagents .
Comparison with Similar Compounds
1,2-Dichlorooctane can be compared with other similar compounds such as:
1,2-Dichlorobutane: Similar in structure but with a shorter carbon chain.
1,4-Dichlorobutane: Another structural isomer with different reactivity and applications.
1,2-Dichloroethane: Commonly used in the production of vinyl chloride and has different industrial applications
This compound is unique due to its specific molecular structure, which provides distinct reactivity and applications compared to its similar compounds.
Properties
IUPAC Name |
1,2-dichlorooctane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16Cl2/c1-2-3-4-5-6-8(10)7-9/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVLPCUIYWOEBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101016859 | |
Record name | 1,2-Dichlorooctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101016859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21948-46-9 | |
Record name | Octane, 1,2-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021948469 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC147126 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147126 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Dichlorooctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101016859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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